13-Methyltetradecanoate, also known as methyl 13-methyltetradecanoate, is a fatty acid methyl ester derived from 13-methyltetradecanoic acid. This compound has garnered attention due to its biological activity, particularly its potential anticancer properties. It is classified as an isomer of tetradecanoic acid and is notable for its unique structure and effects on cellular processes.
13-Methyltetradecanoate can be obtained from natural sources, such as fermented soy products, or synthesized through various chemical methods. The natural form has been studied for its biological effects, particularly in inducing apoptosis in cancer cells, making it a subject of interest in cancer research .
The synthesis of 13-methyltetradecanoate can be achieved through several methods, primarily focusing on esterification processes. One common method involves the reaction of 13-methyltetradecanoic acid with methanol in the presence of an acid catalyst.
The molecular structure of 13-methyltetradecanoate features a long hydrocarbon chain with a methyl branch at the thirteenth carbon. This structural characteristic distinguishes it from other fatty acids and contributes to its unique biological properties.
13-Methyltetradecanoate undergoes various chemical reactions typical of fatty acid esters, including hydrolysis, transesterification, and oxidation.
The anticancer properties of 13-methyltetradecanoate are primarily attributed to its ability to induce apoptosis in cancer cells. Research indicates that it down-regulates the AKT signaling pathway, which is often dysregulated in cancerous cells .
Branched-chain fatty acids (BCFAs) like 13-MTD originate from precursors distinct from those used for straight-chain fatty acids. Instead of acetyl-CoA priming, iso-BCFA synthesis initiates with the branched-chain primer 2-methylbutyryl-CoA, derived from the degradation of the amino acid valine. This primer is loaded onto the acyl carrier protein (ACP) by specialized enzymes, forming 2-methylbutyryl-ACP, the committed starter unit for the elongation cycle [3] [8].
The elongation machinery, primarily Type II Fatty Acid Synthase (FAS) systems in bacteria, then iteratively adds two-carbon units from malonyl-ACP. Crucially, the specificity of the initial β-ketoacyl-ACP synthase III (FabH) determines primer selection. FabH enzymes in BCFA-producing bacteria exhibit a broadened substrate specificity, accepting 2-methylbutyryl-ACP instead of only acetyl-CoA. Subsequent reduction, dehydration, and reduction steps mirror straight-chain FAS, building the acyl chain linked to ACP. The final chain length and branching position are determined by the termination step, where a thioesterase (TE) hydrolyzes the mature 13-methyltetradecanoyl-ACP to release free 13-methyltetradecanoic acid [8].
Table 1: Key Enzymes in 13-MTD Biosynthesis
Enzyme | Function | Specificity for BCFA |
---|---|---|
FabH (KAS III) | Initiates elongation by condensing primer with malonyl-ACP | Accepts branched-chain primers (e.g., 2-methylbutyryl-ACP) |
FabF (KAS I/II) | Performs subsequent elongation condensations | Elongates branched-chain intermediates |
Thioesterase (TE) | Hydrolyzes mature acyl-ACP to release free fatty acid (e.g., 13-MTD) | Specificity determines chain length/branch position |
Acyl-ACP Synthetase | Activates branched-chain primers to form branched-chain acyl-ACP (primer loading) | Specific for branched-chain precursors |
The defining structural feature of 13-MTD is the methyl branch on the ante-penultimate carbon (C13 of a C15 chain, counted from the carboxyl end). This ω-1 branching arises directly from the starter unit used (2-methylbutyryl-CoA/ACP), not from modification after a straight chain is synthesized. The methyl group present in the primer is carried through every elongation cycle and ultimately occupies the ω-1 position in the mature fatty acid [3] [8].
The termination reaction is critical for defining 13-MTD. A specific thioesterase recognizes the 13-methyltetradecanoyl-ACP intermediate. This recognition likely involves sensing both the chain length and the presence of the methyl branch near the distal end. The hydrolysis reaction catalyzed is:
13-methyltetradecanoyl-[acp] + H₂O → 13-methyltetradecanoate + acyl-carrier protein + H⁺ [8]
This enzymatic step liberates the free fatty acid. The precise structural determinants within the TE enzyme that confer specificity for the ω-1 branched, C15 chain remain an active area of research, but genetic and biochemical evidence confirms that TE specificity is a major factor controlling the production of specific BCFAs like 13-MTD.
The production of iso-BCFAs like 13-MTD exhibits stark differences between prokaryotes and eukaryotes:
Primary Producers: 13-MTD biosynthesis is predominantly a prokaryotic pathway. It is widespread in various bacteria, serving as a key component of their membrane lipids, where branched chains can modulate membrane fluidity and permeability, especially under stress conditions like low pH or temperature shifts [3] [8]. While trace amounts of BCFAs can be found in some eukaryotes (e.g., certain yeasts, plants like Umbellularia californica), significant de novo synthesis of 13-MTD specifically is not a major pathway in higher eukaryotes, including mammals. Humans acquire BCFAs primarily through dietary sources like dairy fats or ruminant meat.
Enzymatic Machinery: Prokaryotes utilize a modular Type II FAS system. This system consists of discrete, monofunctional enzymes (e.g., separate KAS, KR, DH, ER, ACP, TE). This modularity potentially allows for greater flexibility in substrate handling and facilitates the incorporation of branched primers [5] [7]. In contrast, eukaryotic FAS is typically a large, multifunctional Type I complex (a single or dimeric polypeptide harboring all enzymatic domains). The Type I FAS is highly efficient for straight-chain synthesis but generally lacks the inherent flexibility to utilize bulky branched-chain primers like 2-methylbutyryl-CoA effectively. The active sites within the Type I megacomplex are optimized for linear intermediates [5] [6].
Cellular Organization: Bacterial FAS operates freely in the cytoplasm. This allows direct access to precursors like valine degradation products and facilitates interaction with discrete ACPs and termination enzymes. Eukaryotic FAS is primarily cytosolic but often associated with other lipogenic machinery. The compartmentalization and structural constraints of the Type I system further limit its ability to produce BCFAs like 13-MTD de novo [6] [7].
Genetic Organization: Genes encoding Type II FAS enzymes in bacteria, including those involved in BCFA synthesis like specific FabH or TE isoforms, are often organized in operons or regulons, allowing coordinated expression in response to environmental cues affecting membrane composition needs. Eukaryotic FAS genes are individually regulated, often under the control of major lipogenic transcription factors like SREBP-1c, primarily driving straight-chain FA synthesis [5].
Table 2: Comparison of Prokaryotic and Eukaryotic Systems for 13-MTD Biosynthesis
Feature | Prokaryotic Biosynthesis (e.g., Bacteria) | Eukaryotic Biosynthesis |
---|---|---|
Primary Occurrence | Widespread; major pathway | Very limited; not significant in higher eukaryotes |
FAS Type | Type II (Discrete, monofunctional enzymes) | Type I (Multifunctional polypeptide complex) |
Key Primer | 2-Methylbutyryl-CoA (from Valine) | Acetyl-CoA (Primarily for straight-chain) |
Starter Enzyme (FabH) | Broad specificity; accepts branched primers | Narrow specificity; primarily accepts Acetyl-CoA |
Termination | Specific thioesterase hydrolyzing 13-methyltetradecanoyl-ACP | General thioesterases; lack specificity for ω-1 branched C15 |
Cellular Location | Cytoplasm | Cytoplasm (often associated with lipogenic complexes) |
Genetic Organization | Often operonic/co-regulated | Individual gene regulation (e.g., by SREBP-1c) |
Role of 13-MTD | Membrane lipid component (fluidity adaptation) | Acquired via diet; potential signaling molecule (apoptosis inducer) |
While eukaryotes generally lack robust de novo 13-MTD biosynthesis pathways, they possess mechanisms to incorporate dietary or microbially derived 13-MTD into complex lipids or utilize it as a signaling molecule. Notably, 13-MTD has been shown to induce apoptosis in certain cancer cell lines by modulating pathways like AKT and MAPK signaling [3]. This highlights a fascinating divergence: prokaryotes synthesize 13-MTD primarily as a structural membrane component, while eukaryotes may utilize it (often from exogenous sources) for potential regulatory functions.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7